molecular formula C15H13N3O2S B2534276 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034314-79-7

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2534276
CAS RN: 2034314-79-7
M. Wt: 299.35
InChI Key: QYRUOEQAPWZKSI-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea, also known as FPYMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research conducted by Abdelrazek et al. (2010) focused on the synthesis of novel pyridine and naphthyridine derivatives using compounds similar to "1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea" as precursors. Their work demonstrated the versatility of furan and thiophene derivatives in constructing complex heterocyclic structures, which are crucial for pharmaceutical development (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Antibacterial and Antifungal Activities

A study by Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, including furan and thiophene moieties, to evaluate their antibacterial and antifungal activities. This research highlights the potential of incorporating "this compound" derivatives in antimicrobial agents, leveraging their heterocyclic core for biological activity (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Synthesis of Expanded Calix[n]pyrroles and Their Analogues

Nagarajan, Ka, and Lee (2001) explored the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes. Their work underlines the utility of "this compound" and its analogues in constructing oligomeric structures with potential applications in materials science and catalysis (Nagarajan, Ka, & Lee, 2001).

Ion-pair Binding and Metal Coordination

Qureshi et al. (2009) reported the synthesis of a ligand capable of binding metal ions via pyridyl nitrogen atom or thioether sulfur donor, adjacent to an anion binding urea group. This demonstrates the potential of "this compound" derivatives in designing ligands for metal coordination and ion-pair binding applications, useful in catalysis and environmental remediation (Qureshi, Yufit, Howard, & Steed, 2009).

properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(18-14-2-1-5-21-14)17-8-11-6-13(9-16-7-11)12-3-4-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRUOEQAPWZKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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